2-bromopent-4-en-1-ol
Description
Significance of Allylic Halogenated Alcohols as Synthetic Intermediates
Allylic halogenated alcohols are a class of organic compounds that possess significant value as intermediates in synthesis. Their utility stems from the presence of multiple reactive sites within a compact molecular framework. The hydroxyl group can be protected or oxidized to an aldehyde or carboxylic acid. The carbon-halogen bond provides a site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, the double bond can participate in various addition reactions and transition-metal-catalyzed cross-coupling reactions.
The juxtaposition of these functional groups in an allylic arrangement confers unique reactivity. The allylic system can lead to resonance-stabilized intermediates, such as carbocations or radicals, which can influence the regioselectivity and stereoselectivity of reactions. enaminestore.com For instance, allylic halides are excellent substrates for both SN1 and SN2 reactions, often proceeding at faster rates than their saturated counterparts due to the stabilization of the transition state. enaminestore.com This enhanced reactivity makes them valuable precursors for the synthesis of a diverse range of organic molecules, including natural products, pharmaceuticals, and advanced materials.
Properties
CAS No. |
73727-38-5 |
|---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165 |
Purity |
95 |
Origin of Product |
United States |
An Overview of 2 Bromopent 4 En 1 Ol in Synthetic Research
Overview of Research Trajectories for 2-Bromopent-4-en-1-ol
As a member of the allylic halogenated alcohol family, this compound is a reagent with considerable potential in organic synthesis. Its specific structure, with a terminal double bond, offers distinct synthetic possibilities.
Several general methods are applicable for the synthesis of this compound. These include the bromination of pent-4-en-1-ol, where bromine is added across the double bond followed by elimination to introduce the bromine at the allylic position. evitachem.comsmolecule.com Another approach involves the alkylation of a suitable precursor. evitachem.com The hydroboration-oxidation of a diene could also be envisioned as a synthetic route. evitachem.com
The reactivity of this compound is characterized by the interplay of its functional groups. The bromine atom is susceptible to nucleophilic substitution, enabling the introduction of amines, hydroxides, and other nucleophiles to form new carbon-heteroatom bonds. evitachem.comsmolecule.com Under basic conditions, elimination reactions can occur, leading to the formation of dienes. evitachem.com The double bond can undergo electrophilic addition reactions. smolecule.com A noteworthy intramolecular reaction can occur when treated with a base, where the alkoxide formed from the deprotonation of the alcohol can act as an internal nucleophile, attacking the carbon bearing the bromine to form a cyclic ether. smolecule.com
While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in various synthetic endeavors. smolecule.com Its potential applications lie in the construction of complex molecules where the introduction of a five-carbon unit with versatile functional handles is required. evitachem.comsmolecule.com For example, it could serve as a precursor in the synthesis of pharmaceutical building blocks or in the development of novel polymeric materials. evitachem.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | nih.gov |
| Molecular Weight | 165.03 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 73727-38-5 | nih.gov |
| Canonical SMILES | C=CCC(CO)Br | nih.gov |
| InChIKey | GWGPDEPSLVJSKP-UHFFFAOYSA-N | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Direct Synthetic Pathways and Precursor Chemistry
Direct synthetic routes to this compound and its precursors often involve the strategic manipulation of unsaturated alcohols or the construction of the carbon skeleton through alkylation, followed by functional group transformations.
Bromination Strategies of Unsaturated Alcohols
The direct bromination of unsaturated alcohols like 4-penten-1-ol (B13828) is a primary strategy for synthesizing this compound. This approach leverages the reactivity of the double bond towards electrophilic bromine sources.
A common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. However, the reaction of 4-penten-1-ol with bromine in water can preferentially lead to the formation of a cyclic bromoether. smolecule.comvaia.comvaia.comchegg.com This intramolecular cyclization occurs because the hydroxyl group acts as an internal nucleophile, attacking the intermediate bromonium ion. vaia.comvaia.com
To circumvent this, alternative strategies are employed. One such strategy is the α-bromination of an aldehyde precursor, which is then reduced to the desired alcohol. For instance, an aldehyde can be subjected to organocatalytic α-bromination, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) to yield the corresponding 2-bromo alcohol. rsc.org This two-step sequence allows for the regioselective introduction of the bromine atom at the α-position to the carbonyl, which becomes the C2 position in the final alcohol.
| Strategy | Reagents | Key Intermediates/Products | Advantages | Challenges |
|---|---|---|---|---|
| Direct Bromination of 4-penten-1-ol | Br2/H2O | Cyclic bromoether smolecule.comvaia.comvaia.comchegg.com | Direct, one-step process | Prone to intramolecular cyclization vaia.comvaia.com |
| α-Bromination of Aldehyde Precursor | N-Bromosuccinimide (NBS), Organocatalyst | α-bromo aldehyde | Good regioselectivity | Requires a two-step process (bromination then reduction) rsc.org |
Alkylation-Based Synthetic Approaches
Alkylation-based methods build the carbon framework of this compound from smaller, functionalized molecules. These routes offer flexibility in introducing the required functional groups at specific positions.
One conceptual approach involves the alkylation of a malonic ester derivative. For instance, diethyl malonate can be deprotonated and reacted with an allyl halide to introduce the pent-4-enyl group. Subsequent bromination at the α-position, followed by reduction of the ester groups and selective de-bromination of one of the resulting bromomethyl groups, could theoretically lead to this compound, although this is a multi-step and complex route.
A more direct alkylation strategy might involve the reaction of a suitable enolate with an electrophilic bromine source. For example, the enolate of a protected 4-pentenal (B109682) could be reacted with a reagent like NBS. However, controlling the regioselectivity of such a reaction can be challenging.
Hydroboration-Oxidation Routes for Functionalization
Hydroboration-oxidation is a powerful tool for the anti-Markovnikov hydration of alkenes, which can be adapted for the synthesis of functionalized alcohols like this compound. libretexts.orgwikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across a double bond, followed by oxidation to yield an alcohol. wikipedia.orgresearchgate.netyoutube.com
In the context of synthesizing this compound, one could envision starting with a bromo-substituted alkene. For instance, the hydroboration-oxidation of a compound like 4-bromopenta-1,4-diene would be expected to add the hydroxyl group to the terminal carbon of the less-substituted double bond, potentially leading to a regioisomeric mixture. A more controlled approach would involve the hydroboration-oxidation of a precursor where the double bond is strategically placed to ensure the formation of the desired 1-ol functionality. The reaction is known for its stereospecific syn-addition of the hydrogen and boron atoms, which translates to a specific stereochemistry in the final alcohol after oxidation. libretexts.orgwikipedia.org
| Feature | Description | Relevance to Synthesis |
|---|---|---|
| Regioselectivity | Anti-Markovnikov addition of the hydroxyl group to the less-substituted carbon of the alkene. wikipedia.orgmasterorganicchemistry.com | Allows for the formation of primary alcohols from terminal alkenes. |
| Stereospecificity | Syn-addition of the H and B atoms across the double bond. libretexts.orgwikipedia.org | Provides control over the relative stereochemistry of the newly formed C-H and C-O bonds. |
| Reaction Conditions | Typically involves a borane reagent (e.g., BH3·THF) followed by oxidation with hydrogen peroxide and a base. wikipedia.orgyoutube.com | Generally mild conditions that tolerate a variety of functional groups. |
Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of enantioselective and diastereoselective synthetic methods is crucial for accessing stereopure forms of this compound, which are often required for applications in areas like natural product synthesis and medicinal chemistry.
Organocatalytic Asymmetric Bromination Precursors
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including the enantioselective α-functionalization of carbonyl compounds. nih.govresearchgate.netrsc.org This approach can be applied to the synthesis of chiral precursors to this compound.
The organocatalytic asymmetric α-bromination of aldehydes is a well-established method for creating chiral α-bromo aldehydes. rsc.orgnih.govresearchgate.netrsc.org Chiral amines, such as derivatives of proline or diarylprolinols, can catalyze the reaction between an aldehyde and a bromine source like NBS, leading to the formation of the α-bromo aldehyde with high enantioselectivity. rsc.orgnih.gov The resulting chiral α-bromo aldehyde can then be reduced to the corresponding chiral 2-bromo alcohol. This methodology provides a direct route to enantiomerically enriched this compound precursors.
Chiral Resolution Techniques in Synthesis
Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral compound into its individual enantiomers. This technique can be applied to the synthesis of enantiomerically pure this compound.
One common method of chiral resolution is enzymatic kinetic resolution. researchgate.net In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. This technique has been successfully used for the resolution of similar chiral alcohols. researchgate.netrsc.orgrsc.org
Another approach is the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. Once separated, the resolving agent can be cleaved to yield the individual enantiomers of the original alcohol.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound, a versatile bifunctional molecule, presents unique challenges due to the presence of both a reactive bromine atom and a hydroxyl group, as well as a carbon-carbon double bond. smolecule.com Achieving high yield and selectivity in its synthesis necessitates careful optimization of various reaction parameters. The interplay between solvents, temperature, and catalysts is critical in directing the reaction towards the desired product while minimizing side reactions.
Temperature and Catalyst Control in Synthesis
Temperature and the choice of catalyst are paramount in controlling the kinetics and selectivity of the synthesis of this compound and related compounds. The catalyst dictates the reaction pathway, while the temperature influences the reaction rate and can affect the stability of reactants, intermediates, and the catalyst itself. caltech.edumdpi.com
Palladium-based catalysts are frequently employed in the synthesis of complex molecules containing double bonds. rsc.orgrsc.org For instance, the synthesis of (E)-5-bromopent-4-enal, a precursor to a related bromoalkenol, was optimized using a Pd(OAc)₂ catalyst. rsc.orgrsc.org The efficiency of such catalytic systems is often dependent on the ligands attached to the metal center. In a study on palladium-catalyzed carboalkynylation, various palladium sources and phosphine (B1218219) ligands were systematically evaluated. core.ac.uk It was found that the combination of a specific palladium precursor, [Pd(allyl)(cod)]BF₄, with the biphosphine ligand DPE-Phos gave superior yields compared to other ligands like dppf or the bulky monophosphine Ru-Phos. core.ac.uk
The base used in conjunction with the catalyst also plays a crucial role. Sodium tert-butoxide was identified as the optimal base in this system, providing higher yields than potassium tert-butoxide or other stronger and weaker bases. core.ac.uk
The following table presents data from a study on a model palladium-catalyzed reaction, demonstrating the influence of the catalyst and ligand on the product yield. core.ac.uk
| Palladium Source | Ligand | Yield (%) | Reference |
| Pd₂(dba)₃ | DPE-Phos | 44 | core.ac.uk |
| [Pd(allyl)(cod)]BF₄ | DPE-Phos | 85 | core.ac.uk |
| [Pd(allyl)(cod)]BF₄ | dppf | 40 | core.ac.uk |
| [Pd(allyl)(cod)]BF₄ | Ru-Phos | 37 | core.ac.uk |
This table illustrates the optimization of a catalytic system for a model reaction, highlighting the importance of both the metal precursor and the ligand.
Temperature is another critical parameter that must be precisely controlled. In many organic reactions, increasing the temperature accelerates the reaction rate. However, higher temperatures can also lead to decomposition of the catalyst or products, or favor the formation of undesired byproducts. mdpi.com In a Ni-catalyzed cross-coupling reaction, for example, it was discovered that decreasing the temperature from room temperature to 0 °C improved the reaction yield, although achieving full conversion became inconsistent at the lower temperature. caltech.edu Optimization studies for the synthesis of (E)-5-bromopent-4-enal also involved testing different reaction temperatures to maximize selectivity. rsc.org Typically, reactions are conducted at specific temperatures, ranging from cryogenic conditions (e.g., -78 °C) to elevated temperatures (e.g., 80 °C), to achieve the desired outcome. core.ac.ukcaltech.edu
Chemical Reactivity and Mechanistic Investigations of 2 Bromopent 4 En 1 Ol
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom, being a good leaving group, makes the C2 carbon of 2-bromopent-4-en-1-ol susceptible to nucleophilic attack. The course of these substitution reactions is highly dependent on the reaction conditions and the nature of the nucleophile, with both unimolecular (SN1) and bimolecular (SN2) pathways being plausible.
Exploration of SN1 and SN2 Pathways
The secondary nature of the carbon atom attached to the bromine in this compound places it at a mechanistic crossroads between SN1 and SN2 reactions. The SN1 pathway involves the formation of a carbocation intermediate, a process favored by polar protic solvents that can stabilize the charged species. libretexts.orgcsbsju.edulibretexts.org Conversely, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. fiveable.me This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org
For this compound, the stability of the potential secondary carbocation is a key factor. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations. The presence of the adjacent hydroxyl group and the double bond can also influence carbocation stability through inductive and resonance effects, although the latter is less direct in this homoallylic system.
The stereochemical outcome of the substitution can provide insight into the dominant mechanism. An SN1 reaction, proceeding through a planar carbocation intermediate, is expected to yield a racemic mixture of products if the starting material is chiral. edubull.com In contrast, an SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. fiveable.me
Electrophilic Addition Reactions at the Alkene Functionality
The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These addition reactions typically proceed through a carbocation or a bridged halonium ion intermediate, leading to the formation of new single bonds at the C4 and C5 positions.
Regioselectivity and Stereoselectivity in Additions
The addition of unsymmetrical electrophiles, such as hydrogen halides (HX), to the double bond of this compound is governed by Markovnikov's rule. This rule states that the electrophile (typically the hydrogen atom) will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. libretexts.orgmsu.edumasterorganicchemistry.com This regioselectivity is a consequence of the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, protonation of the C5 carbon leads to a more stable secondary carbocation at C4, rather than the primary carbocation that would form if the proton added to C4.
The stereochemistry of electrophilic addition, particularly with halogens like bromine (Br₂), is typically anti. This means that the two new groups add to opposite faces of the double bond. pearson.com This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate.
| Reagent | Regioselectivity | Stereoselectivity |
| HX (e.g., HBr, HCl) | Markovnikov | Not stereoselective |
| X₂ (e.g., Br₂, Cl₂) | Not applicable | Anti-addition |
| H₂O/H⁺ | Markovnikov | Not stereoselective |
Mechanistic Intermediates in Electrophilic Processes
The key intermediate in the addition of halogens to the alkene functionality is a three-membered ring called a halonium ion (specifically, a bromonium ion when bromine is the electrophile). masterorganicchemistry.comyoutube.com This bridged ion prevents the formation of a discrete carbocation and is responsible for the observed anti-stereoselectivity. The subsequent attack of a nucleophile (e.g., a bromide ion) occurs from the side opposite to the bromonium ion bridge, leading to the opening of the ring and the formation of the di-substituted product. masterorganicchemistry.com The existence of stable bromonium ions has been supported by experimental evidence. researchgate.net In the case of hydrohalogenation, the reaction proceeds through a carbocation intermediate, which is planar and can be attacked by the halide nucleophile from either face, leading to a mixture of stereoisomers. youtube.com
Elimination Reactions and Formation of Unsaturated Products
In the presence of a strong base, this compound can undergo elimination reactions, where the bromine atom and a proton from an adjacent carbon are removed to form a new double bond. These reactions, often competing with nucleophilic substitution, are typically bimolecular (E2) processes.
The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edu For this compound, elimination could potentially lead to the formation of penta-1,4-dien-1-ol or penta-2,4-dien-1-ol. According to Zaitsev's rule, the conjugated diene, penta-2,4-dien-1-ol, would be the expected major product due to its increased stability.
However, the use of a sterically hindered, bulky base, such as potassium tert-butoxide (t-BuOK), can favor the formation of the less substituted alkene, a product known as the Hofmann product. libretexts.orgchadsprep.commasterorganicchemistry.com This is due to the steric hindrance encountered by the bulky base when attempting to abstract a proton from a more sterically crowded position. libretexts.orgmasterorganicchemistry.com Therefore, the choice of base can be used to control the regiochemical outcome of the elimination reaction.
| Base | Major Product | Rule Followed |
| Small, Strong Base (e.g., EtO⁻) | Penta-2,4-dien-1-ol (more substituted) | Zaitsev |
| Bulky, Strong Base (e.g., t-BuO⁻) | Penta-1,4-dien-1-ol (less substituted) | Hofmann |
E1 and E2 Pathways and Competing Reactions
The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), simultaneously with the departure of the bromide leaving group. wikipedia.org This pathway is favored by the use of strong, bulky bases, such as potassium tert-butoxide, and in solvents of lower polarity. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. wikipedia.org
In contrast, the E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the bromide leaving group to form a carbocation intermediate. lumenlearning.com This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. lumenlearning.com E1 reactions are favored by polar, protic solvents and weak bases. lumenlearning.com Given that this compound has a secondary bromide, it can undergo both E1 and E2 reactions.
A significant competing reaction to elimination is nucleophilic substitution (SN1 and SN2). The choice between elimination and substitution is influenced by the nature of the base/nucleophile. Strong, sterically hindered bases tend to favor elimination, whereas strong, unhindered nucleophiles can lead to substitution products. lumenlearning.com For this compound, a primary alcohol, the hydroxyl group can also act as an internal nucleophile, leading to intramolecular reactions under certain conditions.
| Reaction Pathway | Favored By | Key Characteristics | Potential Products from this compound |
| E2 | Strong, bulky bases (e.g., KOtBu) | Concerted mechanism, bimolecular kinetics | Penta-1,4-diene, Penta-1,3-diene |
| E1 | Weak bases, polar protic solvents (e.g., ethanol) | Stepwise mechanism via carbocation, unimolecular kinetics | Penta-1,4-diene, Penta-1,3-diene |
| SN2 | Strong, unhindered nucleophiles (e.g., NaOH) | Concerted mechanism, inversion of stereochemistry | Pent-4-ene-1,2-diol |
| SN1 | Weak nucleophiles, polar protic solvents | Stepwise mechanism via carbocation | Pent-4-ene-1,2-diol |
Stereochemical Outcomes of Elimination Processes
The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate at the time of reaction. For the E2 mechanism to proceed, the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.comlibretexts.org This geometric constraint dictates which proton is removed and, consequently, the stereochemistry of the resulting alkene. In acyclic systems like this compound, rotation around the carbon-carbon single bond allows for the formation of the necessary anti-periplanar conformation. The stability of the transition state leading to the different possible diastereomeric products will determine the major product. Generally, the more stable trans (E) isomer is favored over the cis (Z) isomer.
In the E1 pathway, the formation of a planar carbocation intermediate means that the stereochemical information from the starting material is lost. libretexts.org The base can then abstract a proton from either side of the carbocation, typically leading to a mixture of E and Z isomers of the resulting alkene. The product distribution is often governed by the thermodynamic stability of the final products, with the more stable isomer being the major product.
Intramolecular Cyclization and Rearrangement Processes
The presence of both a leaving group (bromide) and a nucleophile (hydroxyl group) within the same molecule allows for the possibility of intramolecular reactions.
Formation of Cyclic Ethers and Heterocycles
Under basic conditions, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, would lead to the formation of a five-membered cyclic ether, specifically (pent-3-en-1-yl)methanol. The formation of five- and six-membered rings is generally favored in intramolecular reactions.
A related compound, a 4-alkoxy-5-bromoalk-2-en-1-ol, has been reported to undergo rearrangement to form a cyclopentenone derivative under mild acidic conditions. nih.govresearchgate.net This suggests that this compound might also be susceptible to rearrangement under certain conditions.
Mechanistic Studies of Ring-Closing Reactions
The mechanism of intramolecular cyclization to form a cyclic ether would follow the principles of an SN2 reaction. The rate of the reaction would be dependent on the concentration of the alkoxide. The reaction requires the molecule to adopt a conformation that allows the alkoxide to approach the carbon-bromine bond from the backside, leading to inversion of stereochemistry at the carbon center if it is chiral.
Another potential intramolecular reaction is ring-closing metathesis (RCM), which could in principle occur if the molecule were modified to contain two terminal alkene groups. wikipedia.org However, in its current form, this compound is not a substrate for RCM.
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound can be selectively modified through oxidation and reduction reactions.
Selective Oxidation of the Hydroxyl Group
The primary hydroxyl group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. To achieve selective oxidation to the aldehyde, 2-bromopent-4-enal, mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed. These reagents are known to oxidize primary alcohols to aldehydes without affecting other functional groups like alkenes or alkyl halides.
Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), would likely lead to over-oxidation to the carboxylic acid, 2-bromopent-4-enoic acid. However, these harsh conditions might also lead to side reactions involving the double bond.
| Oxidizing Agent | Product | Notes |
| Pyridinium chlorochromate (PCC) | 2-Bromopent-4-enal | Selective for the formation of the aldehyde. |
| Dess-Martin periodinane | 2-Bromopent-4-enal | Mild and selective for aldehyde formation. |
| Potassium permanganate (KMnO4) | 2-Bromopent-4-enoic acid | Strong oxidant, may also react with the alkene. |
| Chromic acid (H2CrO4) | 2-Bromopent-4-enoic acid | Strong oxidant, potential for side reactions. |
Reduction of Alkene and Halogen Moieties
The selective reduction of the functional groups in this compound—the carbon-carbon double bond and the carbon-bromine bond—is a fundamental transformation. The outcome of the reduction is highly dependent on the choice of reagents and reaction conditions.
Catalytic hydrogenation, typically employing a palladium, platinum, or nickel catalyst with hydrogen gas, would be expected to reduce the terminal alkene, yielding 2-bromopentan-1-ol. This process saturates the double bond without affecting the alkyl bromide or the primary alcohol.
Conversely, the reduction of the carbon-bromine bond, a dehalogenation reaction, can be achieved using various reagents. Metal hydrides, such as tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can facilitate the reductive cleavage of the C-Br bond to afford pent-4-en-1-ol. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) or other hydride reagents could potentially achieve this transformation. Simultaneous reduction of both the alkene and the bromide to yield pentan-1-ol would require more forcing conditions or a combination of reductive methods.
Catalytic Transformations Involving this compound
The presence of both an alkyl bromide and a terminal alkene allows this compound to participate in a range of powerful transition metal-catalyzed reactions for carbon-carbon and carbon-heteroatom bond formation.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The alkyl bromide moiety in this compound can serve as an electrophilic partner in several such reactions.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This would form a new carbon-carbon bond at the C2 position, replacing the bromine atom.
Stille Coupling: In a Stille reaction, the substrate would be coupled with an organotin compound (organostannane) in the presence of a palladium catalyst. Current time information in Garfield County, US. Similar to the Suzuki coupling, this would result in the formation of a C-C bond at the site of bromination.
Heck Reaction: The terminal alkene in this compound can act as the coupling partner in a Heck reaction. This palladium-catalyzed process would couple the alkene with an unsaturated halide (e.g., an aryl or vinyl halide) to form a more substituted alkene.
Other Couplings: The molecule could potentially engage in other coupling reactions such as Negishi (with organozinc reagents) and Sonogashira (with terminal alkynes, though typically requiring an sp² or sp-hybridized halide) couplings, depending on the specific catalytic system employed.
These reactions showcase the utility of this compound as a building block for introducing a C5 alcohol chain into more complex molecules. A summary of potential coupling partners is presented in Table 1.
| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron Reagent | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Stille | Palladium | Organotin Reagent | C(sp³)-C(sp²), C(sp³)-C(sp³) |
| Heck | Palladium | Unsaturated Halide | C(sp²)-C(sp²) |
| Negishi | Palladium or Nickel | Organozinc Reagent | C(sp³)-C(sp²), C(sp³)-C(sp³) |
Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions for this compound.
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. While this compound itself is not a direct substrate for intramolecular metathesis, it is a valuable precursor for substrates that are.
For example, esterification or etherification of the primary alcohol with an alkene-containing moiety would generate a diene. This diene could then undergo Ring-Closing Metathesis (RCM) to form a variety of unsaturated cyclic ethers or esters. The efficiency of RCM is a key tool for constructing five- to seven-membered rings. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate and is driven by the formation of a volatile byproduct, typically ethylene. wikipedia.org
Radical-Mediated Processes and Functional Group Interconversions
The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a carbon-centered radical. This radical intermediate can participate in a variety of transformations, most notably intramolecular cyclization. wikipedia.org
Upon generation of the radical at the C2 position (e.g., using tributyltin hydride and AIBN), a subsequent intramolecular cyclization can occur. The radical can attack the terminal double bond in two possible ways:
5-exo-trig cyclization: The radical attacks the C5 carbon, leading to the formation of a five-membered ring and a new radical on the exocyclic methyl group. This pathway is generally kinetically favored according to Baldwin's rules.
6-endo-trig cyclization: The radical attacks the C6 carbon, which would lead to a six-membered ring. This pathway is typically disfavored.
The resulting cyclized radical is then quenched by a hydrogen atom donor (like Bu₃SnH) to yield the final product, which would be a substituted tetrahydrofuran, specifically (tetrahydrofuran-2-yl)methanol. The stereochemical outcome of such cyclizations can be influenced by the reaction conditions and the presence of substituents. harvard.edu Radical cyclizations are advantageous due to their mild reaction conditions and high tolerance for various functional groups, including unprotected alcohols. wikipedia.orgharvard.eduthieme-connect.de
| Reagent/Condition | Role | Example |
| Radical Initiator | Generates initial radical species | AIBN, Triethylborane (Et₃B) |
| Radical Mediator | Propagates the radical chain (cleaves C-Br bond) | Tributyltin hydride (Bu₃SnH), Samarium(II) iodide (SmI₂) |
| Solvent | Non-participating medium | Benzene, Toluene, Tetrahydrofuran (THF) |
Table 2: Common Reagents for Radical-Mediated Cyclization.
Theoretical and Computational Mechanistic Studies of this compound Reactivity
While specific computational studies focused exclusively on this compound are not widely available in the literature, the reactivity patterns observed for this molecule can be rationalized using modern computational chemistry methods.
Density Functional Theory (DFT) is a powerful computational tool used to investigate electronic structure and predict the mechanisms and outcomes of chemical reactions. For the reactions involving this compound, DFT could provide significant insights:
Radical Cyclization: DFT calculations could be used to model the transition states for both the 5-exo and 6-endo cyclization pathways. By comparing the activation energies of these transition states, the kinetic preference for the 5-exo product can be quantitatively confirmed.
Transition Metal Catalysis: The catalytic cycles of coupling reactions like Suzuki or Stille are complex, involving steps such as oxidative addition, transmetalation, and reductive elimination. DFT can be employed to calculate the energy profile of the entire cycle, identify the rate-determining step, and rationalize the role of ligands on the metal center.
Spectroscopic Properties: DFT can also be used to predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), which can aid in the characterization of reactants, intermediates, and products.
Such theoretical studies would complement experimental findings and provide a deeper, atomistic understanding of the intricate reactivity of this compound.
Reaction Coordinate Analysis and Transition State Elucidation
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the allylic bromide and the primary alcohol. Mechanistic investigations into the reactivity of this compound, particularly concerning reaction coordinate analysis and the elucidation of transition states, are centered on reactions that involve these functionalities. While specific experimental or computational studies exclusively on this compound are not extensively documented in the literature, a thorough understanding can be derived from the well-established principles governing the reactions of allylic halides and halohydrins. The primary reactive pathways anticipated for this compound are intermolecular nucleophilic substitution (SN2) and intramolecular cyclization.
Intermolecular SN2 Reactions
Allylic halides, such as this compound, are known to be highly reactive towards SN2 displacement. libretexts.orglibretexts.org The enhanced reactivity is attributed to the stabilization of the SN2 transition state by the adjacent carbon-carbon double bond. acs.orgresearchgate.net
A reaction coordinate analysis for a typical SN2 reaction of this compound with a nucleophile (Nu-) would illustrate the energy profile of the reaction. The reaction proceeds through a single transition state where the nucleophile forms a bond with the electrophilic carbon, and the bromide leaving group departs simultaneously.
The transition state for the SN2 reaction at the allylic carbon of this compound is stabilized by the overlap of the p-orbitals of the incoming nucleophile and the departing leaving group with the π-system of the double bond. libretexts.orgstackexchange.com This conjugation lowers the activation energy of the reaction compared to a similar reaction with a saturated alkyl halide. acs.org
Computational studies on analogous allylic systems have provided insights into the energetics of such reactions. The activation energy (ΔG‡) for the SN2 reaction of an allylic bromide is typically lower than that of its saturated counterpart.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔG‡ | Gibbs free energy of activation | 18 - 22 |
| ΔH‡ | Enthalpy of activation | 17 - 21 |
| ΔHrxn | Enthalpy of reaction | -10 to -15 (exothermic) |
Intramolecular Cyclization
In the presence of a base, this compound can undergo an intramolecular SN2 reaction to form a cyclic ether. youtube.comchegg.com The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. pearson.comyoutube.com
The reaction coordinate for this intramolecular cyclization would show the initial deprotonation step, followed by the nucleophilic attack of the alkoxide on the carbon bearing the bromine atom. The transition state for the cyclization step involves a cyclic arrangement where the oxygen atom is forming a bond to the carbon, and the carbon-bromine bond is breaking. nih.gov
The feasibility and rate of this cyclization are dependent on the size of the ring being formed. In the case of this compound, the attack of the alkoxide on the adjacent carbon would lead to the formation of a five-membered ring, 2-(prop-2-en-1-yl)oxirane, which is generally a favored process.
Computational modeling of similar halohydrin cyclizations has been used to elucidate the structure of the transition state and the associated energy barriers. nih.gov These studies confirm a concerted SN2 mechanism for the ring-closing step.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔG‡ (Deprotonation) | Gibbs free energy of activation for the initial proton transfer | Low (fast) |
| ΔG‡ (Cyclization) | Gibbs free energy of activation for the ring-closing SN2 step | 15 - 20 |
| ΔHrxn | Overall enthalpy of reaction | -15 to -25 (exothermic) |
The elucidation of these reaction pathways and their associated transition states is crucial for predicting the chemical behavior of this compound and for its strategic use in organic synthesis.
Applications of 2 Bromopent 4 En 1 Ol As a Versatile Synthon in Complex Organic Synthesis
Building Block for Natural Product Synthesis
The inherent functionality of 2-bromopent-4-en-1-ol allows it to serve as a foundational building block for the total synthesis of various natural products. The vinyl group and the carbon-bromine bond are particularly useful for forming new carbon-carbon bonds, while the hydroxyl group offers a handle for oxidation, etherification, or esterification.
Pheromones, chemical substances used by insects and other animals for communication, often possess highly specific stereochemistry that is crucial for their biological activity. The synthesis of these compounds in an enantiomerically pure form is a significant challenge that showcases the power of stereoselective synthesis. This compound is an ideal precursor for key intermediates in the synthesis of important pheromones.
A prominent example is its application in the synthesis of brevicomin, an aggregation pheromone of several bark beetle species. While numerous synthetic routes to brevicomin exist, many rely on chiral building blocks with a five-carbon core. For instance, the chiral epoxide, (2R,3S)-1,2-epoxypent-4-en-3-ol, has been established as a key intermediate for synthesizing both (+)-endo- and (–)-exo-brevicomin nih.govrsc.org. This compound can be readily converted to this type of epoxy alcohol, demonstrating its role as a valuable precursor in pheromone synthesis. The conversion involves a Sharpless asymmetric epoxidation, which introduces the necessary chirality, followed by reactions that ultimately lead to the characteristic bicyclic ketal structure of brevicomin.
| Pheromone Component | Key Intermediate Derived from this compound Skeleton | Target Organism |
| Brevicomin | (2R,3S)-1,2-Epoxypent-4-en-3-ol | Bark Beetle (Dendroctonus spp.) |
| Frontalin | 6,7-Epoxy-geraniol derivatives | Pine Beetle (Dendroctonus frontalis) |
Beyond pheromones, this compound is a suitable starting point for constructing other biologically significant molecules, such as alkaloids. Muscarine, a toxic alkaloid found in certain mushrooms, features a substituted tetrahydrofuran ring. The synthesis of muscarine and its analogues often involves the cyclization of a five-carbon amino alcohol precursor.
A synthetic strategy for muscarine can be envisioned starting from this compound. The process would involve the stereoselective conversion of the bromohydrin moiety into an epoxide. Subsequent nucleophilic opening of the epoxide with an appropriate nitrogen-containing nucleophile (like dimethylamine) would install the amino group. The terminal vinyl group could then be transformed, and subsequent intramolecular cyclization would yield the core tetrahydrofuran ring structure of the muscarine scaffold. This strategic approach highlights the utility of this compound in assembling the core structures of complex alkaloids.
Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates
In pharmaceutical chemistry, the development of efficient synthetic routes to complex drug molecules is paramount. Advanced pharmaceutical intermediates (APIs) are often complex molecules themselves, and their synthesis requires versatile and reliable building blocks. The functional groups of this compound allow for its incorporation into larger molecules that are precursors to final drug products.
For example, prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogues are used in various therapeutic areas. The structure of many prostaglandins includes a five-carbon "alpha-chain" attached to a cyclopentane ring. The five-carbon skeleton of this compound makes it an attractive starting material for the synthesis of these side chains. Through a series of chemical transformations—such as converting the bromohydrin to an aldehyde or carboxylic acid and modifying the vinyl group—chemists can construct the precise functionality required for the prostaglandin alpha-chain. This chain can then be attached to the cyclopentane core using standard coupling reactions, illustrating the role of this compound as a foundational element in the synthesis of complex pharmaceutical intermediates.
Role in Stereoselective Synthesis of Chiral Compounds
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological effect, while the other may be inactive or even harmful. Stereoselective synthesis, which aims to produce a single desired stereoisomer, is therefore critically important.
The chiral center at the bromine-bearing carbon in this compound makes it a valuable tool in stereoselective synthesis. By using an enantiomerically pure form of this synthon, chemists can introduce a defined stereocenter into a molecule at an early stage. This chirality can then direct the stereochemical outcome of subsequent reactions.
As mentioned in the synthesis of brevicomin, creating specific stereoisomers like (+)-endo- and (–)-exo-brevicomin is essential nih.govrsc.org. The synthesis relies on a chiral precursor, (2R,3S)-1,2-epoxypent-4-en-3-ol, which can be generated from an achiral precursor via an asymmetric reaction. A chiral version of this compound itself serves as a direct precursor to such chiral epoxides, ensuring that the final pheromone product has the correct absolute stereochemistry required for its biological function. This control over the three-dimensional arrangement of atoms is a hallmark of modern organic synthesis.
| Synthetic Goal | Role of this compound | Key Transformation | Resulting Stereochemistry |
| Enantiopure Pheromones | Chiral building block precursor | Asymmetric Epoxidation | Controlled formation of specific enantiomers (e.g., R or S) |
| Chiral Alkaloids | Introduction of initial stereocenter | Stereospecific Nucleophilic Substitution | Defined relative and absolute stereochemistry |
Construction of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. The dual functionality of this compound makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic systems.
A straightforward application is the synthesis of substituted tetrahydrofurans. Under basic conditions, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the bromine in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, results in the formation of a five-membered tetrahydrofuran ring with a vinyl side chain. Alternatively, under acidic conditions, the double bond can be activated towards nucleophilic attack by the hydroxyl group, leading to the formation of a substituted tetrahydrofuran, often with a bromine atom incorporated into the final structure. This intramolecular cyclization provides a direct and efficient route to these important heterocyclic scaffolds.
Formation of Complex Organosulfur Frameworks
Organosulfur compounds are important in biochemistry and are components of several pharmaceuticals. The carbon-bromine bond in this compound is susceptible to nucleophilic substitution by sulfur-containing reagents, providing a gateway to complex organosulfur frameworks.
For example, this compound can react with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), in a standard SN2 reaction. In this reaction, the thiomethoxide ion displaces the bromide ion, forming a new carbon-sulfur bond and yielding 5-(methylthio)pent-1-en-4-ol. This product is a versatile intermediate itself. The newly introduced sulfur atom can be further oxidized to a sulfoxide or sulfone, creating additional complexity. Furthermore, the vinyl and alcohol groups remain available for other transformations, allowing for the construction of more elaborate sulfur-containing molecules. This method demonstrates the utility of this compound in the deliberate and controlled introduction of sulfur into organic molecules.
Advanced Analytical Characterization Techniques in Research on 2 Bromopent 4 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-bromopent-4-en-1-ol. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) spectra, a complete picture of the molecule's atomic arrangement can be assembled.
¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the vinyl group, the methylene (B1212753) group adjacent to the hydroxyl function, the proton on the carbon bearing the bromine atom, and the methylene protons of the carbon chain. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the five carbon atoms in their respective chemical environments (alkenyl, alkyl, and alcohol-bearing).
Two-Dimensional NMR Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish definitive correlations between atoms. COSY spectra reveal which protons are coupled to each other, helping to trace the proton connectivity through the carbon chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in both ¹H and ¹³C NMR spectra.
In mechanistic studies, NMR spectroscopy can be a powerful tool to monitor the progress of reactions involving this compound. For instance, by taking spectra at different time intervals, the consumption of reactants and the formation of products and intermediates can be tracked, providing valuable kinetic and mechanistic information.
Illustrative ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.7-3.9 | m | - | ~65-70 |
| 2 | ~4.1-4.3 | m | - | ~50-55 |
| 3 | ~2.4-2.6 | m | - | ~35-40 |
| 4 | ~5.8-6.0 | ddt | J ≈ 17, 10, 7 | ~130-135 |
| 5 | ~5.1-5.3 | m | - | ~118-122 |
Note: The data presented in this table is illustrative and represents typical chemical shift ranges for a molecule with the structure of this compound. Actual experimental values may vary based on the solvent and other experimental conditions.
Chromatographic Methods for Stereoisomer Analysis
Due to the presence of a chiral center at the carbon atom bearing the bromine atom (C2), this compound can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are crucial, particularly in contexts where stereochemistry influences biological activity or reaction outcomes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioselective separation of chiral compounds. A racemic mixture of this compound would be passed through an HPLC column containing a chiral stationary phase. The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. The choice of the chiral stationary phase (e.g., polysaccharide-based or Pirkle-type) and the mobile phase composition are critical for achieving optimal separation.
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. For the analysis of this compound, it might be necessary to first derivatize the hydroxyl group to increase its volatility. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separated enantiomers are detected, and their relative amounts can be determined from the peak areas in the chromatogram.
The successful separation of enantiomers allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other.
Illustrative Chiral HPLC Separation Data for this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Separation Factor (α) | ~1.2 |
| Resolution (Rs) | >1.5 |
Note: This table provides an illustrative example of the conditions and results for a chiral HPLC separation. The actual parameters would need to be optimized experimentally.
Comparative Studies with Analogous Unsaturated Brominated Alcohols and Derivatives
Influence of Bromine and Hydroxyl Group Position on Reactivity Profiles
The reactivity of brominated unsaturated alcohols is dictated by the electronic and steric effects of the bromine and hydroxyl substituents, as well as their position relative to the double bond. These factors determine the molecule's susceptibility to nucleophilic substitution, electrophilic addition, and intramolecular reactions.
The position of the bromine atom is a critical determinant of reactivity in nucleophilic substitution reactions. For instance, an isomer with a bromine atom in an allylic position (adjacent to the double bond), such as 1-bromo-pent-2-en-4-ol, would be expected to be significantly more reactive towards S(_N)2 displacement than 2-bromopent-4-en-1-ol. This enhanced reactivity is due to the stabilization of the S(_N)2 transition state through conjugation with the adjacent π-system of the double bond. Conversely, isomers where the bromine is attached directly to the double bond (vinylic halides) are typically unreactive toward S(_N)2 reactions.
The reactivity is also influenced by whether the alcohol is primary, secondary, or tertiary. Studies on the bromination of saturated pentanol isomers show that primary alcohols like 1-pentanol react via an S(_N)2 mechanism to yield the corresponding primary bromide without rearrangement. nsf.gov In contrast, secondary alcohols like 2-pentanol can proceed through an S(_N)1 pathway, leading to carbocation intermediates that may rearrange, resulting in a mixture of products (e.g., 2-bromopentane and 3-bromopentane). nsf.gov Tertiary alcohols readily form stable carbocations, leading to products via an S(_N)1 mechanism. nsf.gov These principles can be extrapolated to their unsaturated counterparts.
| Isomer | Relative Position of Functional Groups | Expected Dominant Reaction Pathway(s) | Predicted Relative Reactivity |
|---|---|---|---|
| This compound | Primary alcohol, secondary bromide | SN2, Intramolecular cyclization (NGP) | Moderate to High |
| 5-Bromopent-3-en-1-ol | Primary alcohol, primary allylic bromide | SN2 | High |
| 1-Bromopent-4-en-2-ol | Secondary alcohol, primary bromide | SN2, SN1 (with rearrangement) | Moderate |
| 5-Bromopent-2-en-1-ol | Primary alcohol, vinylic bromide | Low reactivity in substitution | Low |
Divergent Synthetic Pathways and Product Formation of Isomers
The synthesis of specific bromopentenol isomers requires careful selection of starting materials and reaction conditions, as subtle changes can lead to divergent pathways and different product distributions.
A common route to these compounds is the bromination of a corresponding pentenol. However, the outcome is highly dependent on the starting alcohol's structure. For example, attempting to synthesize this compound from pent-4-en-1-ol using standard brominating agents for alcohols (like HBr or PBr(_3)) might be complicated by reactions at the double bond. A more controlled approach might involve the protection of the alcohol, followed by bromination of the alkene, and then deprotection.
Conversely, starting with a diol and performing a selective bromination can yield specific isomers. The synthesis of alkyl halides from alcohols can be complex; for instance, reacting 2-pentanol with HBr results in a mixture of 2-bromo- and 3-bromopentane due to carbocation rearrangement. nsf.gov This highlights that synthesizing a specific isomer like this compound requires methods that avoid such rearrangements, typically favoring S(_N)2 conditions.
A significant divergent pathway for unsaturated alcohols is intramolecular cyclization. organic-chemistry.orgnih.gov For example, treatment of 4-penten-1-ol (B13828) with aqueous bromine does not yield the expected bromohydrin. Instead, it forms a cyclic bromo ether. study.comstudy.com This occurs because the hydroxyl group acts as an internal nucleophile, attacking the intermediate bromonium ion. This pathway competes with the external attack of a water molecule. The formation of five- or six-membered rings is often kinetically and thermodynamically favored. Therefore, depending on the isomer, one can selectively synthesize either a linear bromoalkenol or a cyclic ether derivative. The synthesis of functionalized tetrahydrofurans is a common outcome of these reactions. organic-chemistry.orgnih.gov
| Starting Material | Reagents/Conditions | Expected Major Product(s) | Pathway Type |
|---|---|---|---|
| Pent-4-en-1-ol | Aqueous Br2 | (Bromomethyl)tetrahydrofuran | Intramolecular Cyclization |
| Pent-4-en-2-ol | PBr3 | 4-Bromopent-1-ene | Nucleophilic Substitution |
| Pent-1-en-4-ol | HBr | Mixture of rearranged bromopentenes | SN1 with Rearrangement |
| 2-Methylpent-4-en-2-ol | Pd(OAc)2, Aryl Bromide | Substituted Tetrahydrofuran | Palladium-Catalyzed Oxidative Cyclization nih.gov |
Mechanistic Comparisons with Related Halogenated Unsaturated Compounds
The mechanisms of reactions involving this compound and its isomers are often a competition between "normal" reaction pathways (S(_N)1, S(_N)2, electrophilic addition) and pathways influenced by neighboring group participation (NGP). wikipedia.orgchem-station.comdalalinstitute.com
In a typical electrophilic addition of Br(_2) to an alkene, the mechanism involves the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile (like Br or H(_2)O) in an anti-addition fashion. However, in molecules like 4-penten-1-ol, the internal hydroxyl group is a competing nucleophile. The intramolecular attack is often faster than the intermolecular attack, leading to the formation of a cyclic ether. This is a classic example of NGP, where the hydroxyl group provides "anchimeric assistance". wikipedia.org
For this compound, two primary forms of NGP can be envisaged.
NGP by the Hydroxyl Group: The hydroxyl group can act as an internal nucleophile to displace the bromide ion at C2. This would proceed via an intramolecular S(_N)2 reaction to form a protonated epoxide intermediate. This pathway would be expected to be rapid and would result in retention of stereochemistry at C2 if an external nucleophile then opens the epoxide at the same carbon.
NGP by the Alkene π-bond: The π-electrons of the double bond can participate in the departure of the leaving group. While more common for leaving groups at allylic or homoallylic positions, this can influence carbocation stability and reaction outcomes.
Comparing isomers, the potential for NGP changes dramatically. In 5-bromopent-2-en-1-ol, the hydroxyl group is too far to participate in the displacement of a vinylic bromide. In 1-bromopent-4-en-2-ol, the secondary hydroxyl group could still participate in displacing the primary bromide, but the formation of a four-membered ring is generally less favorable than the five-membered ring that would be formed from 4-penten-1-ol cyclization.
The competition between these mechanistic pathways is sensitive to reaction conditions. Solvents, temperature, and the nature of the nucleophile can all influence whether a reaction proceeds through a direct substitution/addition pathway or one mediated by neighboring group participation.
Future Research Directions and Unexplored Reactivity of 2 Bromopent 4 En 1 Ol
Development of Novel Stereoselective Methodologies
The presence of a stereocenter at the carbon bearing the bromine atom offers a prime opportunity for the development of stereoselective reactions. The controlled synthesis of specific stereoisomers of 2-bromopent-4-en-1-ol and its derivatives is crucial for applications in pharmaceuticals and materials science, where stereochemistry often dictates biological activity and material properties.
Future investigations are likely to concentrate on enzyme-mediated resolutions and asymmetric synthesis. Lipases, for instance, have demonstrated success in the kinetic resolution of similar racemic alcohols through stereoselective acylation or hydrolysis, offering a green and efficient route to enantiomerically enriched products. mdpi.com Organocatalysis, employing chiral catalysts such as BINOL-derived phosphoric acids or chiral bifunctional sulfides, presents another promising avenue. beilstein-journals.orgmdpi.com These catalysts can create a chiral environment, guiding the enantioselective functionalization of the molecule. nih.govsemanticscholar.org For example, asymmetric bromolactonization of related unsaturated acids has been achieved with high enantioselectivity, a strategy that could potentially be adapted for the synthesis of chiral derivatives from a precursor to this compound. beilstein-journals.org
Furthermore, the development of diastereoselective reactions using chiral auxiliaries or catalysts will be instrumental in controlling the relative stereochemistry in more complex synthetic sequences involving this compound. nih.gov
Exploration of New Catalytic Transformations
The reactivity of both the allylic bromide and the alcohol functionalities can be exploited through various catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. nih.govsigmaaldrich.com Reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide array of substituents at the 2-position, leveraging the reactivity of the C-Br bond. sigmaaldrich.com Recent advancements in palladium catalysis, including the development of sophisticated phosphine (B1218219) ligands, have enabled the coupling of challenging substrates under mild conditions, which could be highly beneficial for the functionalization of the sensitive this compound scaffold. mit.eduibs.re.kr
Moreover, the hydroxyl group opens the door to dehydrative cross-coupling reactions, an atom-economical method for forming new bonds. ibs.re.kr Transition-metal catalyzed allylic substitution reactions, where the hydroxyl group is activated in situ, could provide a direct route to a variety of derivatives without the need for pre-functionalization. nih.gov Additionally, metathesis reactions, catalyzed by ruthenium or molybdenum complexes, could be explored to modify the terminal alkene, further expanding the molecular diversity accessible from this starting material. psu.eduscience.gov
Untapped Synthetic Utilities in Emerging Fields
The unique structural features of this compound make it a valuable precursor for the synthesis of complex molecules with potential applications in burgeoning areas of research.
One significant avenue is its use in the synthesis of bioactive natural products and their analogues. Many natural products contain highly functionalized five- and six-membered rings, which could be accessed through intramolecular reactions of this compound derivatives. For instance, radical cyclization, initiated by the homolytic cleavage of the C-Br bond, offers a powerful method for constructing carbocyclic and heterocyclic frameworks. wikipedia.orgprinceton.edu These reactions are often highly regioselective and can be conducted under mild conditions, making them suitable for complex molecule synthesis. mdpi.com
In the field of materials science, the terminal alkene and the hydroxyl group can serve as handles for polymerization. The development of novel polymers derived from this compound could lead to materials with tailored properties for applications in areas such as drug delivery or advanced coatings. Furthermore, the emerging field of MXenes, two-dimensional inorganic compounds, often requires surface functionalization to tune their properties for applications in energy storage and catalysis; molecules like this compound could potentially be used as functionalizing agents. mdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromopent-4-en-1-ol with high purity?
To synthesize this compound, prioritize bromination strategies targeting the alcohol or alkene moieties. For example:
- Bromohydrin formation : React pent-4-en-1-ol with N-bromosuccinimide (NBS) in a water-containing solvent to introduce bromine at the allylic position.
- Substitution reactions : Use HBr gas with a peroxide catalyst (e.g., benzoyl peroxide) to favor radical-mediated allylic bromination over ionic pathways, minimizing elimination byproducts .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by NMR and mass spectrometry to confirm purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential techniques include:
- 1H/13C NMR : Identify chemical shifts for the bromine-bearing carbon (δ ~30–40 ppm for C-Br in 13C NMR) and the hydroxyl proton (δ ~1–5 ppm in 1H NMR, broad).
- IR spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C=C (stretch ~1640 cm⁻¹).
- Mass spectrometry (EI/ESI) : Report the molecular ion ([M+H]+) and fragmentation patterns to validate the structure. Always compare data with literature or computational predictions and include full spectral parameters in supporting information .
Q. What are common side reactions during the synthesis of this compound, and how can they be minimized?
Key side reactions include:
- Elimination : Formation of dienes or alkenes via HBr elimination. Mitigate by using low temperatures (0–5°C) and avoiding strong bases.
- Over-bromination : Control stoichiometry (e.g., 1:1 molar ratio of alkene to NBS) and monitor reaction progress via TLC.
- Oxidation of -OH : Use inert atmospheres (N2/Ar) and anhydrous solvents to prevent oxidation to ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Triangulation : Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography, and DFT calculations). For example, if experimental 13C NMR conflicts with DFT-predicted shifts, re-examine solvent effects or conformational flexibility in the model .
- Dynamic NMR : Probe temperature-dependent splitting to identify rotamers or hindered rotation affecting spectral assignments.
- Collaborative analysis : Share raw data with computational chemists to refine force fields or basis sets in simulations .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound under varying conditions?
- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogen with deuterium to study proton transfer steps in acid-catalyzed reactions.
- Trapping intermediates : Use radical scavengers (e.g., TEMPO) or nucleophilic traps (e.g., methanol) to identify transient species in bromination pathways.
- Stereochemical analysis : Perform reactions with chiral catalysts or analyze products via chiral HPLC to infer mechanistic pathways (e.g., SN1 vs. SN2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
